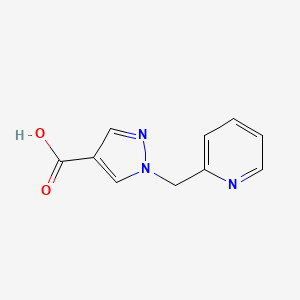

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

Description

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1153373-39-7, C₁₀H₉N₃O₂) is a pyrazole derivative featuring a pyridin-2-ylmethyl substituent and a carboxylic acid group at the 4-position of the pyrazole ring. Its molecular weight is 203.20 g/mol. The compound is characterized by its polar functional groups, which influence its solubility and reactivity. Safety data indicate GHS warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitivity .

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUZKMFQFRDGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The copper-catalyzed method enables direct synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid from 3,5-pyrazoledicarboxylic acid and pyridine derivatives in a single step. This approach eliminates multi-step sequences, reducing production time and costs. The reaction occurs in a pyridine-water mixed solvent under high temperatures (160–250°C) for 6–48 hours, with copper salts such as copper(II) sulfate pentahydrate serving as catalysts.

A representative procedure involves mixing equimolar amounts of 3,5-pyrazoledicarboxylic acid and copper sulfate pentahydrate in a 1:1 pyridine-water solution. The mixture is heated to 180°C for 24 hours in a sealed reactor. Post-reaction, copper ions are removed using sodium sulfide, followed by acidification to pH ≤5 and extraction with dichloromethane. This method achieves a yield of 53%, significantly higher than traditional multi-step syntheses (23%).

Advantages Over Conventional Methods

Prior methods required four steps: (1) preparation of ethyl 4-ethoxy-2-carbonyl-3-butenoate, (2) synthesis of 2-hydrazine pyridine, (3) coupling to form the ethyl ester, and (4) hydrolysis to the carboxylic acid. The copper-catalyzed route bypasses hazardous reagents like hydrazine and reduces purification steps, enhancing operational safety and scalability.

Hydrolysis of Ethyl Ester Precursors

Comparative Efficiency

This method’s high yield (96%) makes it preferable for laboratory-scale production, though it depends on the availability of the ester precursor. Industrial applications may favor the one-step copper-catalyzed method due to lower material costs, despite its moderate yield.

Recent Advances in Pyrazole Synthesis

Catalytic Innovations

Recent studies emphasize copper’s role in facilitating C–N bond formation, aligning with the one-step method’s mechanism. Innovations in catalyst design, such as immobilized copper nanoparticles, may further enhance reaction efficiency and recyclability.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Cyclization: The pyrazole ring can participate in cyclization reactions to form fused heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that certain analogs showed potent activity against various bacterial strains, including Acinetobacter baumannii and Klebsiella pneumoniae. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazole ring could enhance antibacterial efficacy .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. The mechanism involves the modulation of signaling pathways related to inflammation .

Cancer Research

The compound's ability to interfere with cellular pathways has led to investigations into its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast and colon cancer lines. Further research is needed to elucidate its mechanisms and optimize its efficacy .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Field trials indicated that formulations containing this compound effectively reduced pest populations without harming beneficial insects. This positions it as a promising candidate for eco-friendly pest management solutions .

Plant Growth Regulation

Additionally, the compound has been studied for its effects on plant growth. Certain formulations have shown to enhance root development and overall plant vigor, suggesting potential applications in agricultural biostimulants .

Material Science Applications

Polymer Composites

In material science, this compound has been incorporated into polymer matrices to improve mechanical properties and thermal stability. Research indicates that these composites exhibit enhanced performance characteristics, making them suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A systematic evaluation of several derivatives of this compound was conducted to assess their antimicrobial activity against clinical isolates. The study employed high-throughput screening methods to identify lead compounds with minimal inhibitory concentrations (MICs) below 10 µg/mL against resistant strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 5 | Acinetobacter baumannii |

| B | 8 | Klebsiella pneumoniae |

| C | 12 | Escherichia coli |

Case Study 2: Plant Growth Promotion

Field trials were conducted using a biostimulant formulation containing this compound on tomato plants. Results showed a significant increase in yield and root biomass compared to control groups.

| Treatment | Yield (kg/plant) | Root Biomass (g) |

|---|---|---|

| Control | 1.5 | 30 |

| Biostimulant | 2.3 | 45 |

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating cellular responses. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ester Derivatives

1-(3-Pyridinyl)-1H-pyrazole-4-carboxylic acid ethyl ester (CAS: 741717-60-2, C₁₁H₁₁N₃O₂):

- 1-(5-Bromo-pyridin-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester (CAS: 915394-68-2, C₁₁H₁₀BrN₃O₂): Incorporates a bromine atom on the pyridine ring, increasing molecular weight (292.12 g/mol) and lipophilicity.

Substituted Pyridine/Pyrazole Derivatives

- 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1155065-29-4, C₁₂H₁₂N₂O₃): A methoxybenzyl group replaces the pyridinylmethyl moiety.

- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid: Features an allyl and amino group, enabling hydrogen bonding and increased solubility. Reported crystal packing involves intermolecular hydrogen bonds, suggesting solid-state stability differences .

Complex Heterocyclic Systems

- 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-4-ethyl-1H-pyrazole-3-carboxylic acid (11b): Combines a chloroquinoline core with dimethoxyphenyl and ethyl groups. The extended aromatic system enhances UV absorption and may improve binding to hydrophobic enzyme pockets .

- Tigulixostat (1-[3-cyano-1-(propan-2-yl)-1H-indol-5-yl]-1H-pyrazole-4-carboxylic acid): An indole-pyrazole hybrid with a cyano group.

Physicochemical Properties

Biological Activity

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits a variety of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The following sections provide a detailed overview of its biological activity, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 26 | Induction of apoptosis |

| Compound B | MCF-7 | 0.39 | CDK2 inhibition |

| Compound C | HCT116 | 0.46 | Aurora-A kinase inhibition |

| This compound | HepG2 | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In a study by Wei et al., various pyrazole derivatives were synthesized and screened for their anticancer activity against A549 lung cancer cells, with promising results indicating significant growth inhibition . Additionally, compounds exhibiting CDK2 inhibitory properties have shown excellent anticancer efficacy against MCF-7 and HCT116 cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds have also been documented. Pyrazoles are known to modulate inflammatory pathways, making them suitable candidates for treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Findings

| Compound Name | Inflammatory Model | Effectiveness |

|---|---|---|

| Compound D | Carrageenan-induced paw edema in rats | Significant reduction in swelling |

| Compound E | LPS-stimulated macrophages | Decreased TNF-alpha production |

Research indicates that certain pyrazole derivatives can effectively reduce inflammation markers in vitro and in vivo models . The specific mechanisms often involve the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored against various pathogens, including bacteria and fungi.

Table 3: Antimicrobial Activity Data

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound F | E. coli | 8 µg/mL |

| Compound G | S. aureus | 16 µg/mL |

| Compound H | Aspergillus niger | 32 µg/mL |

Studies show that modifications to the pyrazole structure can enhance antimicrobial activity, particularly against resistant strains . The presence of specific functional groups has been correlated with increased efficacy.

Case Studies

Several case studies illustrate the biological activity of this compound and its analogs:

- Anticancer Assessment : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, revealing that structural variations significantly influence their potency. The compound was noted for its ability to induce apoptosis in cancer cells through mitochondrial pathways.

- Inflammation Model : In an animal model of acute inflammation, the administration of a pyrazole derivative resulted in a marked decrease in paw edema compared to control groups. This effect was attributed to the compound's ability to inhibit cyclooxygenase enzymes.

- Antimicrobial Evaluation : Another investigation tested various pyrazole derivatives against clinical isolates of bacteria and fungi. The results demonstrated that certain modifications led to enhanced antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

- Cyclocondensation : Reacting precursors like ethyl acetoacetate with pyridine-containing reagents (e.g., pyridin-2-ylmethyl halides) to form the pyrazole core .

- Oxidation : Converting intermediates (e.g., pyrazole-4-carboxaldehyde) to carboxylic acids using oxidizing agents like KMnO₄ or Jones reagent .

- Optimization : Control temperature (60–80°C), pH (neutral to slightly acidic), and reaction time (6–12 hours) to maximize yield (typically 60–85%) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridin-2-ylmethyl group at N1, carboxylic acid at C4) and detects impurities .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors purity (>98%) and resolves stereoisomers if present .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₀N₃O₂) and detects byproducts .

- IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the pyridine or pyrazole rings influence the biological activity or physicochemical properties of derivatives?

- Methodological Answer :

- Substituent Effects :

- Pyridine Ring : Electron-withdrawing groups (e.g., -F, -Cl) at the pyridine’s 4-position increase acidity (lower pKa) and enhance target binding via dipole interactions .

- Pyrazole Ring : Methyl groups at C3/C5 improve lipophilicity (higher log P) but may reduce aqueous solubility, requiring formulation adjustments .

- Experimental Design :

- Synthesize analogs with systematic substituent variations (e.g., -CH₃, -CF₃, -OCH₃).

- Use computational tools (e.g., molecular docking, DFT) to predict binding affinities and log P values .

- Validate via bioassays (e.g., enzyme inhibition, antimicrobial activity) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole-carboxylic acid derivatives?

- Methodological Answer :

- Comparative Analysis :

- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Use isogenic cell lines or enzyme isoforms to isolate target-specific effects .

- Data Triangulation :

- Cross-reference biological data with physicochemical properties (e.g., solubility, log D) to identify outliers .

- Perform meta-analyses of published IC₅₀ values to discern trends (e.g., fluoro-substituted analogs showing consistent antibacterial activity) .

Q. What strategies are recommended for troubleshooting low yields in the final hydrolysis step of pyrazole-4-carboxylic acid synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to detect incomplete hydrolysis of ester intermediates .

- Condition Optimization :

- Increase hydrolysis time (24–48 hours) or temperature (80–100°C) for stubborn esters .

- Switch bases (e.g., NaOH → LiOH) to improve saponification efficiency .

- Byproduct Mitigation : Add antioxidants (e.g., BHT) to prevent oxidation of sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.